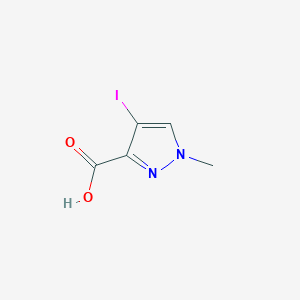

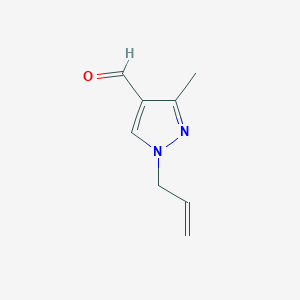

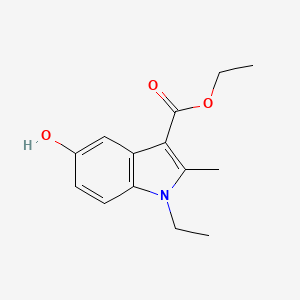

1-烯丙基-3-甲基-1H-吡唑-4-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives, including 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde, often involves the Vilsmeier-Haack reaction, which is a form of formylation that allows for the introduction of aldehyde groups into aromatic compounds. This method has been utilized in the synthesis of various pyrazole-4-carbaldehydes, providing a versatile route to a wide range of substituted pyrazole derivatives (Potapov et al., 2006).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by the presence of a pyrazole ring, to which different substituents are attached, influencing the compound's overall geometry and properties. X-ray crystallography studies reveal that the pyrazole ring can form planar structures with substituents, affecting the compound's reactivity and interaction with other molecules (Cunjin Xu & Yan-Qin Shi, 2011).

Chemical Reactions and Properties

Pyrazole-4-carbaldehydes undergo various chemical reactions, including condensation with primary amines to form Schiff bases. This reactivity is pivotal for synthesizing a wide array of compounds for different applications, excluding drug-related uses. The Schiff base formation is a key reaction for pyrazole derivatives, illustrating their versatility as synthetic intermediates (Potapov et al., 2006).

Physical Properties Analysis

The physical properties of 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde and related compounds are significantly influenced by their molecular structure. Properties such as melting point, boiling point, and solubility are determined by the nature of substituents on the pyrazole ring and the overall molecular geometry. While specific data for 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde might not be directly available, the physical properties of closely related pyrazole derivatives provide valuable insights into their behavior and potential applications (Butcher et al., 2007).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, including reactivity, stability, and interactions with other chemicals, are key to understanding their potential applications. These properties are influenced by the electron distribution within the molecule, which can be analyzed through spectroscopic methods and theoretical calculations. Studies on compounds like 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde provide insights into the electronic properties and reactivity of pyrazole derivatives, helping to predict the behavior of compounds like 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde (Mary et al., 2015).

科学研究应用

合成和晶体结构

- Xu和Shi(2011年)合成了一种吡唑衍生物,与1-烯丙基-3-甲基-1H-吡唑-4-甲醛密切相关,并利用X射线衍射分析了其晶体结构,突出了该化合物作为化学合成中通用中间体的潜力(Xu & Shi, 2011)。

抗菌和生物学研究

- Prasath等人(2015年)对含有吡唑基团的喹啉基香豆素进行了研究,类似于所讨论的化合物,发现其对各种细菌和真菪菌株具有良好的抗菌性能(Prasath et al., 2015)。

- Hamed等人(2020年)合成了杂环吡唑衍生物并评估了其抗菌活性,显示出对席夫碱基团类型的依赖性(Hamed et al., 2020)。

非线性光学(NLO)性质

- Lanke和Sekar(2016年)对基于吡唑的染料进行了研究,展示了它们在非线性光学应用中的潜力,因为其具有较大的斯托克斯位移和固态发射特性(Lanke & Sekar, 2016)。

抗氧化和抗炎活性

- Sudha,Subbaiah和Mahalakshmi(2021年)合成了1-苯甲酰基-3-苯基-1H-吡唑-4-甲醛的衍生物,并发现其中一些化合物具有显著的抗氧化和抗炎活性(Sudha, Subbaiah, & Mahalakshmi, 2021)。

促进植物生长效果

- Hassan,Alzandi和Hassan(2020年)研究了新型喹啉基香豆素对某些作物生长的影响,展示了吡唑衍生物在农业应用中的潜力(Hassan, Alzandi, & Hassan, 2020)。

抗惊厥和镇痛研究

- Viveka等人(2015年)合成了新的吡唑类似物并评估了它们的抗惊厥和镇痛活性,对某些化合物显示出有希望的结果(Viveka et al., 2015)。

安全和危害

属性

IUPAC Name |

3-methyl-1-prop-2-enylpyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-3-4-10-5-8(6-11)7(2)9-10/h3,5-6H,1,4H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USQJNIWLBVSSQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C=O)CC=C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30360543 |

Source

|

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

899709-47-8 |

Source

|

| Record name | 1-Allyl-3-methyl-1H-pyrazole-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30360543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

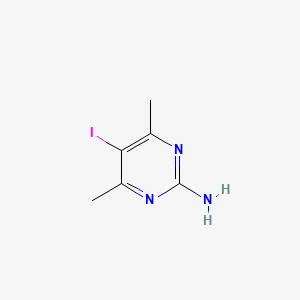

![2-Amino-7-ethyl-5-oxochromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B1269905.png)